

Crystal structure of 1H-imidazol-1-ylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-imidazol-1-ylmethanol

Cat. No.: B1586968

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **1H-imidazol-1-ylmethanol**

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and structural elucidation of **1H-imidazol-1-ylmethanol** (C₄H₆N₂O). This pivotal imidazole derivative serves as a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are instrumental as ligands in metal-based catalysis.^{[1][2][3]} While the synthesis of **1H-imidazol-1-ylmethanol** has been previously documented, its crystal structure remained unreported until recently.^{[1][2]} This guide will detail the crystallographic analysis, revealing a monoclinic (P2₁/n) symmetry with three unique molecules in the asymmetric unit.^{[1][2][4][5][6][7][8][9]} A defining feature of its solid-state architecture is the formation of a three-membered macrocycle through head-to-tail O—H···N hydrogen bonding.^{[1][2][4][5][6][7][8][9]}

Introduction: The Significance of Imidazole Derivatives in Catalysis and Drug Discovery

The imidazole scaffold is a cornerstone in heterocyclic chemistry, largely due to its role as a precursor to N-heterocyclic carbenes (NHCs).^{[1][3][9]} First identified in the 1950s and further developed for inorganic and organic chemistry in the 1960s, NHCs have emerged as superior ligands in the realm of metal-based catalysis.^{[1][2][3][4]} **1H-imidazol-1-ylmethanol** is a key

intermediate in the synthesis of these influential molecules.^{[1][2][3][4]} The hydroxyl group provides a reactive handle for further functionalization, while the imidazole core offers the necessary electronic and steric properties for ligand applications. A thorough understanding of its solid-state structure is paramount for controlling its reactivity and designing new catalytic systems.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of **1H-imidazol-1-ylmethanol** is efficiently achieved through the reaction of imidazole with paraformaldehyde.^{[1][2][7]} The crystalline product is conveniently obtained directly from the reaction mixture.^{[1][2][7]}

Experimental Protocol: Synthesis and Crystallization

Step 1: Reaction Setup

- Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to an ice-cold, degassed mixture of paraformaldehyde (5.01 g, 167 mmol) and 1,4-dioxane (45 mL) in a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter.^{[1][4]}

Step 2: Reaction Progression

- After the addition of all reagents, remove the reaction mixture from the ice bath and allow it to warm to room temperature.^{[1][4]}
- Continue stirring for an additional 2 hours at room temperature.^{[1][4]}
- Heat the reaction at 334 K and stir overnight for 12 hours.^{[1][4]}

Step 3: Product Isolation and Crystallization

- Cool the mixture to room temperature.^{[1][2][4]}
- Remove the 1,4-dioxane under reduced pressure to yield a clear, colorless liquid.^{[1][2][4]} Store this liquid at 255 K.^{[1][2][4]}

- The final product, **1H-imidazol-1-ylmethanol**, is obtained as a white, moist solid (11.6166 g, 70.9% yield) and should be stored at 277 K.[1][2][4]
- Single crystals suitable for X-ray diffraction can be grown directly from the dioxane reaction mixture slurry.[1][7] A clear, colorless plate-like crystal with dimensions of approximately 0.39 x 0.20 x 0.13 mm is ideal.[1][7]

Workflow for Synthesis and Structural Elucidation



[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to structural analysis of **1H-imidazol-1-ylmethanol**.

Crystal Structure Analysis: Unveiling the Solid-State Architecture

The crystal structure of **1H-imidazol-1-ylmethanol** was determined by single-crystal X-ray diffraction. The diffraction data was collected using a Rigaku XtaLAB Mini II benchtop X-ray diffractometer with Mo-target X-ray tube ($\lambda = 0.71073 \text{ \AA}$).[1][7]

Crystallographic Data Summary

Parameter	Value
Chemical Formula	C ₄ H ₆ N ₂ O
Formula Weight	98.10 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	11.2345(3)
b (Å)	10.3734(3)
c (Å)	11.8341(4)
β (°)	102.394(3)
Volume (Å ³)	1345.00(7)
Z	12
Z'	3
Temperature (K)	293(2)
Radiation type	Mo Kα
Wavelength (Å)	0.71073

Z = number of molecules in the unit cell; Z' = number of molecules in the asymmetric unit.

The title compound crystallizes in the monoclinic space group P2₁/n, with three unique molecules of **1H-imidazol-1-ylmethanol** in the asymmetric unit (Z' = 3).^{[1][2][4][5][6][7][8][9]} While chemically identical, these three molecules are distinguished by the torsion angle of the methanol substituent relative to the imidazole ring.^[1] The measured torsion angles are -102.0(2)°, -80.2(2)°, and 90.6(2)°.^{[1][2]} These distinct conformations are crucial for the formation of the observed hydrogen-bonded macrocycle.^[1]

Supramolecular Features: The Driving Forces of Crystal Packing

The crystal packing of **1H-imidazol-1-ylmethanol** is dominated by a robust hydrogen-bonding network. The three symmetry-unique molecules are interconnected in a head-to-tail fashion via O—H···N hydrogen bonds, forming a triangular supramolecule.^{[1][2][4][5][6][7][8][9]}

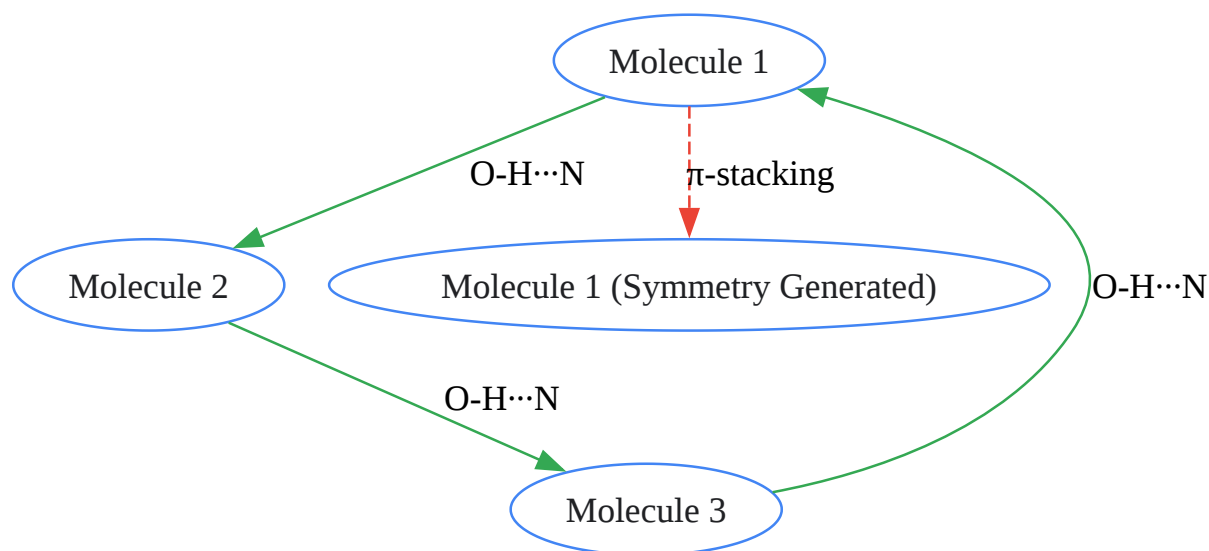
Hydrogen Bonding Geometry

Donor— H···Acceptor	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
O1—H1···N4	0.82	1.93	2.741(2)	171
O2—H2A···N6	0.82	1.94	2.753(2)	175
O3—H3A···N2	0.91(3)	1.81(3)	2.715(2)	174(2)

These hydrogen bond lengths are typical for hydroxyl oxygen donors and imidazole nitrogen acceptors.^[1] The resulting three-membered macrocycle has a diameter of approximately 9 to 9.5 Å and a height of about 2.6 Å.^{[1][2][6][7]} These triangular units lie within the ac plane and exhibit offset stacking along the b-axis.^{[1][6][7]}

In addition to hydrogen bonding, cofacial π -stacking is observed between one of the unique molecules and itself across an inversion center.^{[1][6][7]} The centroid-to-centroid distance for this interaction is 3.7219(3) Å, which is a characteristic distance for π -stacked systems.^{[1][6][7]}

Logical Relationship of Intermolecular Interactions



[Click to download full resolution via product page](#)

Caption: Intermolecular interactions in the crystal structure of **1H-imidazol-1-ylmethanol**.

Database Survey and Structural Context

A search of the Cambridge Structural Database (CSD) for the formula $C_4H_6N_2O$ yielded eight hits, none of which matched the crystal structure of **1H-imidazol-1-ylmethanol**.^{[1][4]} The most structurally similar compound found was 1H-imidazol-4-ylmethanol.^{[1][4][7]} However, due to the different substitution pattern on the imidazole ring, it does not form the same cyclic supramolecular structure.^{[1][4]}

Conclusion: Implications for Rational Design

The detailed crystallographic analysis of **1H-imidazol-1-ylmethanol** provides invaluable insights into its solid-state behavior. The well-defined hydrogen bonding and π -stacking interactions govern the crystal packing and ultimately influence its physical properties. This structural knowledge is crucial for researchers in the field of catalysis, enabling a more rational approach to the design and synthesis of novel N-heterocyclic carbene ligands with tailored steric and electronic properties. For drug development professionals, understanding the intermolecular interactions of the imidazole core can inform the design of molecules with improved solid-state properties and target binding affinities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of 1*H*-imidazole-1-methanol [morressier.com]
- To cite this document: BenchChem. [Crystal structure of 1H-imidazol-1-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586968#crystal-structure-of-1h-imidazol-1-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com